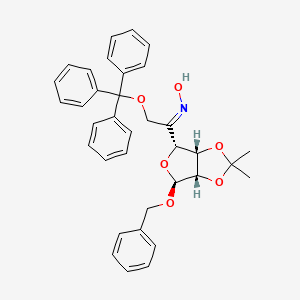

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranoside 5-oxime

CAS No.:

Cat. No.: VC16566015

Molecular Formula: C35H35NO6

Molecular Weight: 565.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H35NO6 |

|---|---|

| Molecular Weight | 565.7 g/mol |

| IUPAC Name | (NE)-N-[1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethylidene]hydroxylamine |

| Standard InChI | InChI=1S/C35H35NO6/c1-34(2)41-31-30(40-33(32(31)42-34)38-23-25-15-7-3-8-16-25)29(36-37)24-39-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,30-33,37H,23-24H2,1-2H3/b36-29+/t30-,31+,32+,33+/m1/s1 |

| Standard InChI Key | MEWHXXQJPZKJKR-DJVQQFOGSA-N |

| Isomeric SMILES | CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2/C(=N/O)/COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |

| Canonical SMILES | CC1(OC2C(O1)C(OC2C(=NO)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |

Introduction

Chemical Structure and Properties

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside 5-oxime belongs to the class of modified sugars, specifically a mannofuranoside derivative. The molecule features a furanose ring system with protective groups at the 2,3- and 6-positions: an isopropylidene group and a trityl (triphenylmethyl) group, respectively. The 5-keto moiety is functionalized as an oxime, introducing a nitrogen-oxygen bond that enhances reactivity in subsequent chemical reactions .

The IUPAC name, (NE)-N-[1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d] dioxol-6-yl]-2-trityloxyethylidene]hydroxylamine, reflects its stereochemical complexity. The compound’s isomeric SMILES string,

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2/C(=N/O)/COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C, highlights the spatial arrangement of its functional groups.

Key physicochemical properties include:

-

Solubility: Limited solubility in polar solvents due to the hydrophobic trityl group.

-

Stability: Sensitive to light and moisture, necessitating storage in inert atmospheres.

Synthetic Pathways

The synthesis of this compound involves multi-step transformations starting from D-mannose. A representative pathway includes:

-

Protection of Hydroxyl Groups:

-

Oxidation and Oxime Formation:

-

The 5-hydroxyl group is oxidized to a ketone using Dess-Martin periodinane.

-

The resulting 5-keto intermediate is treated with hydroxylamine hydrochloride to form the oxime.

-

Critical reaction parameters include:

-

Solvents: Dichloromethane (DCM) and methanol for stepwise transformations.

-

Catalysts: Pyridine for tritylation, and sodium acetate for oxime formation.

-

Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.

Applications in Glycobiology and Drug Development

This compound is pivotal in studying glycosylation mechanisms, which underpin cellular recognition processes and immune responses. Key applications include:

-

Glycosylation Reactions:

The trityl group acts as a temporary protective group, enabling selective glycosylation at the 6-position. This selectivity is critical for synthesizing oligosaccharides with defined linkages. -

Glycan-Protein Interactions:

The oxime group facilitates conjugation to fluorescent tags or affinity probes, allowing visualization of glycan-binding proteins in vitro.

Recent studies have leveraged this compound to develop glycomimetic drugs targeting lectin receptors involved in cancer metastasis.

| Supplier | Purity | Quantity | Price (USD) | Updated |

|---|---|---|---|---|

| TRC | 95% | 25 mg | $275 | 2021-12-16 |

| Biosynth Carbosynth | 98% | 50 mg | $525 | 2021-12-16 |

| American Custom Chemicals | 95% | 10 mg | $704.55 | 2021-12-16 |

Major suppliers include BOC Sciences (United States), J & K Scientific (China), and Carbosynth (United Kingdom) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume